

A Cross-Species Comparative Guide to the Metabolic Effects of Int-767

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Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297

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This guide provides a comprehensive comparison of the metabolic effects of **Int-767**, a dual agonist of the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), across various preclinical species. The data presented herein is collated from key studies to facilitate an objective evaluation of **Int-767**'s therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and atherosclerosis.

Overview of Int-767's Mechanism of Action

Int-767 is a semi-synthetic bile acid derivative that potently and selectively activates both FXR and TGR5.^[1] This dual agonism is critical to its broad-spectrum metabolic benefits. FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a pivotal role in bile acid, lipid, and glucose homeostasis.^[1] TGR5, a G protein-coupled receptor, is found in various tissues, including Kupffer cells and sinusoidal endothelial cells in the liver, and its activation is linked to improved glucose control and anti-inflammatory responses.^{[1][2]} By targeting both receptors, **Int-767** modulates multiple pathways involved in metabolic regulation.

Comparative Metabolic Effects of Int-767 Across Species

The following tables summarize the key metabolic effects of **Int-767** observed in mouse, rat, and rabbit models of metabolic disease.

Table 1: Effects of Int-767 on Lipid Metabolism

Species & Model	Treatment Protocol	Total Cholesterol	Triglycerides	HDL	Key Findings & Citations
Mouse (High-Fat Diet)	10 mg/kg/day for 10 days	↓	↓	-	Reversed HFD-induced hypercholesterolemia via FXR activation.[3][4]
Mouse (ApoE-/-)	10 mg/kg/day	↓	↓	-	Prevented the development of atherosclerosis.[3][4]
Mouse (db/db)	30 mg/kg/day for 6 weeks	↓	↓	-	Markedly decreased cholesterol and triglyceride levels.[5][6]
Mouse (Mdr2-/-)	0.03% w/w in diet for 4 weeks	-	-	-	Reduced biliary bile acid output.[2][7]
Rat (NASH Model)	10 mg/kg/day for 4 weeks	↓	↓	↑	Restored lipid metabolism to normal levels.[8]
Rabbit (Metabolic Syndrome)	3, 10, 30 mg/kg/day for 12 weeks	↓ (dose-dependent)	-	↑ (significant)	Dose-dependently reduced total cholesterol

and
increased
HDL levels.[\[9\]](#)
[\[10\]](#)

↓ indicates a decrease, ↑ indicates an increase, and - indicates data not specified.

Table 2: Effects of Int-767 on Glucose Metabolism and Insulin Sensitivity

Species & Model	Treatment Protocol	Blood Glucose	Insulin Resistance	Key Findings & Citations
Mouse (High-Fat Diet)	10 mg/kg/day for 10 days	↓	Improved	Reversed HFD-induced metabolic disorders. [3] [4]
Mouse (db/db)	30 mg/kg/day for 6 weeks	↓	Improved	Markedly decreased glucose levels. [5] [6]
Rat (NASH Model)	10 mg/kg/day for 4 weeks	↓	Attenuated	Restored glucose metabolism and attenuated insulin resistance. [8]
Rabbit (Metabolic Syndrome)	3, 10, 30 mg/kg/day for 12 weeks	↓ (dose-dependent)	Reduced (dose-dependent)	Dose-dependently reduced glycemia and insulin resistance. [9] [10]

↓ indicates a decrease.

Table 3: Effects of Int-767 on Liver Histopathology

| Species & Model | Treatment Protocol | Steatosis | Inflammation | Fibrosis | Key Findings & Citations | |---|---|---|---|---| | Mouse (ob/ob NASH) | 3, 10 mg/kg/day for 8-16 weeks | ↓ (dose-dependent) | ↓ (dose-dependent) | ↓ (dose-dependent) | Improved all major features of NASH histopathology.[1] | | Mouse (Mdr2-/-) | 0.03% w/w in diet for 4 weeks | - | ↓ | ↓ | Significantly improved hepatic inflammation and biliary fibrosis.[2][7] | | Rat (NASH Model) | 10 mg/kg/day for 4 weeks | ↓ | ↓ | ↓ | Alleviated lipid accumulation and hepatic infiltration of immune cells.[8] | | Rabbit (Metabolic Syndrome) | 3, 10, 30 mg/kg/day for 12 weeks | ↓ | ↓ | ↓ | Significantly reduced HFD-induced liver inflammation and fibrosis.[9] |

↓ indicates a decrease, and - indicates data not specified.

Comparison with Other Alternatives

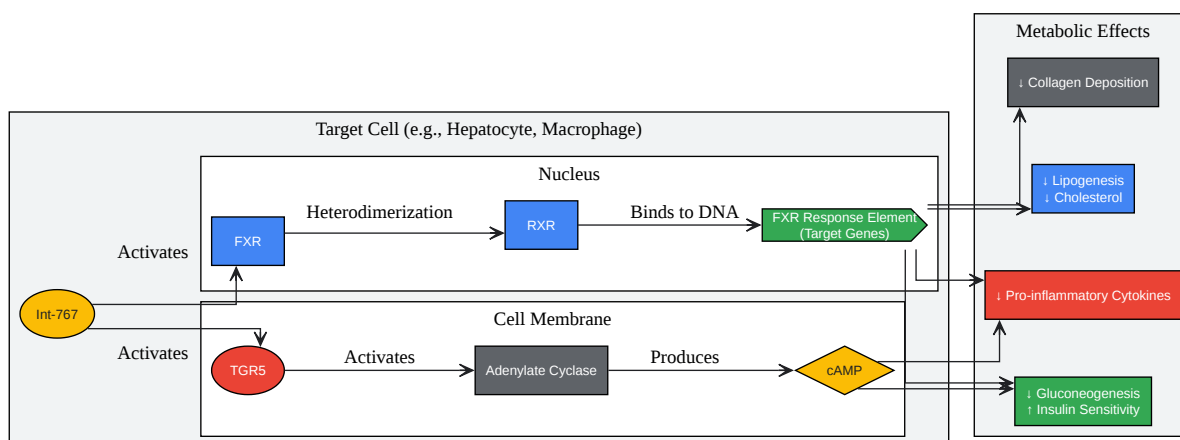
A study in an ob/ob mouse model of NASH directly compared the efficacy of **Int-767** with obeticholic acid (OCA), a selective FXR agonist.

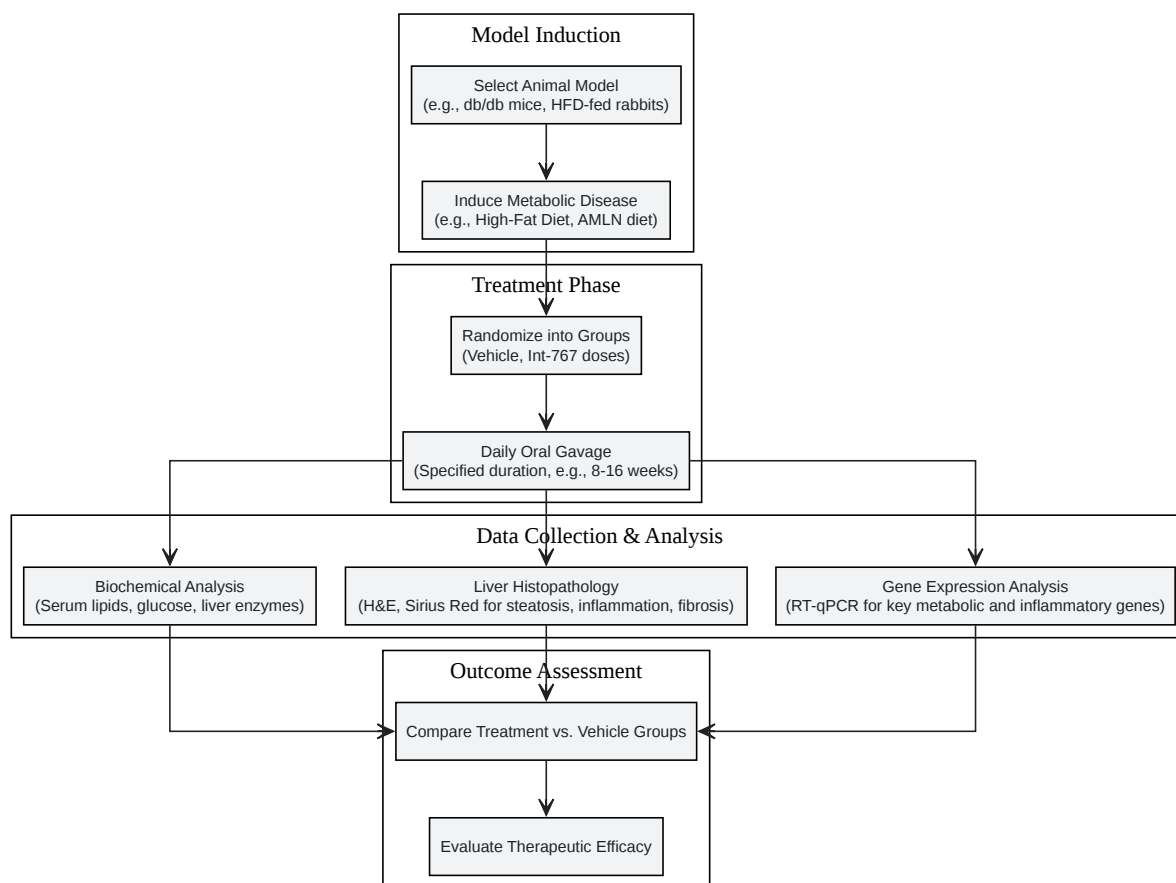
Table 4: Int-767 vs. Obeticholic Acid (OCA) in ob/ob NASH Mice (16 weeks)

Compound	Dose	Steatosis Improvement	Inflammation Improvement	Fibrosis Improvement	Key Findings & Citations
Int-767	3, 10 mg/kg	Dose-dependent	Dose-dependent	Dose-dependent	Exerted greater therapeutic potency and efficacy than OCA.[1]
OCA	10, 30 mg/kg	Dose-dependent	Dose-dependent	Dose-dependent	Improved NASH histopathology.[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Int-767





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